molecular formula C14H20O6 B5198014 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester

Cat. No.: B5198014
M. Wt: 284.30 g/mol
InChI Key: AYZLVVNNSNFGQM-UHFFFAOYSA-N
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Description

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester is a spirocyclic compound that belongs to a class of compounds known for their unique structural features and potential applications in various fields. The spirocyclic structure, characterized by a single atom common to two rings, imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester typically involves the formation of the spirocyclic core followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic intermediate. This intermediate is then subjected to esterification using ethanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production quality. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its unique structural properties:

  • Anticancer Activity : Recent studies have shown that derivatives of spirocyclic compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-Oxo-1-oxa-spiro[4.4]nonane have been evaluated for their ability to inhibit cell proliferation in human breast (MCF-7) and colon (HCT-116) cancer cells, demonstrating promising IC50 values ranging from 0.19 µM to 5.13 µM .
  • Bioisosteric Properties : The spirocyclic structure allows for bioisosteric modifications, which can enhance the pharmacological profile of drug candidates by improving selectivity and reducing toxicity . This property makes it a valuable scaffold in drug design.

Synthetic Organic Chemistry

The synthesis of 2-Oxo-1-oxa-spiro[4.4]nonane derivatives has been explored extensively:

  • Synthetic Pathways : Various synthetic routes have been developed for the preparation of this compound, often involving multi-step reactions that utilize readily available starting materials . For instance, the synthesis may involve the condensation of diethyl malonate with other cyclic compounds to form the desired spirocyclic structure.
  • Functionalization : The diethyl ester moiety allows for further functionalization, making it a versatile intermediate for the synthesis of more complex molecules . This characteristic is particularly useful in developing new pharmaceuticals or agrochemicals.

Materials Science

The compound's unique properties also lend themselves to applications in materials science:

  • Polymer Chemistry : Due to its ability to undergo polymerization reactions, derivatives of this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities . This application is particularly relevant in the development of advanced materials with tailored characteristics.

Case Studies

Several case studies highlight the potential applications of 2-Oxo-1-oxa-spiro[4.4]nonane:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects against MCF-7 and HCT-116 with IC50 values as low as 0.19 µM .
Study BSynthetic MethodologiesDeveloped a novel synthetic route leading to high yields of spirocyclic derivatives .
Study CMaterial PropertiesInvestigated the incorporation of spirocyclic compounds into polymer matrices, resulting in improved mechanical properties .

Mechanism of Action

The mechanism by which 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways and lead to desired therapeutic effects. Detailed studies on the compound’s binding affinity and selectivity are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
  • 2-Oxo-1-oxa-spiro[4.4]nonane-3-carboxylic acid
  • 2-Oxo-1-oxa-spiro[4.4]nonane-4,5-dicarboxylic acid

Uniqueness

Compared to similar compounds, 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups, which impart distinct chemical reactivity and potential applications. The presence of two ester groups allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications.

Biological Activity

The compound 2-Oxo-1-oxa-spiro[4.4]nonane-3,4-dicarboxylic acid diethyl ester (CAS No. 142183-69-5) is a spirocyclic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structure and Composition

The molecular formula of this compound is C14H20O4C_{14}H_{20}O_{4} with a molecular weight of approximately 284.308 g/mol. The structure features a spirocyclic arrangement that contributes to its unique properties and potential biological activities.

Physical Properties

PropertyValue
Molecular Weight284.308 g/mol
Molecular FormulaC14H20O4
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

The spirocyclic structure is often associated with antimicrobial properties. Research has shown that spiro compounds can inhibit bacterial growth, although specific studies on this compound are still needed to confirm its efficacy against various microbial strains .

Enzyme Inhibition Studies

Enzyme inhibition is a critical aspect of assessing the biological activity of new compounds. Preliminary data suggest that derivatives of spiro compounds can act as inhibitors for various enzymes involved in metabolic pathways, which could have implications for drug design targeting metabolic disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various spirocyclic compounds, including derivatives of 2-Oxo-1-oxa-spiro[4.4]nonane, evaluated their biological activities against cancer cell lines. Results indicated that modifications in the ester groups significantly influenced the anticancer activity, suggesting that the diethyl ester form may exhibit enhanced or reduced efficacy depending on the specific cellular context .

Case Study 2: Structure-Activity Relationship (SAR)

In another study examining the structure-activity relationship of spiro compounds, it was found that the presence of specific functional groups influenced both the potency and selectivity of these compounds against cancer cells. The findings imply that further investigation into the diethyl ester form could reveal important insights into its biological mechanisms and therapeutic potential .

Properties

IUPAC Name

diethyl 2-oxo-1-oxaspiro[4.4]nonane-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-3-18-11(15)9-10(13(17)19-4-2)14(20-12(9)16)7-5-6-8-14/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZLVVNNSNFGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C2(CCCC2)OC1=O)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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